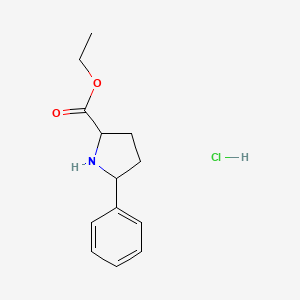

tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate

説明

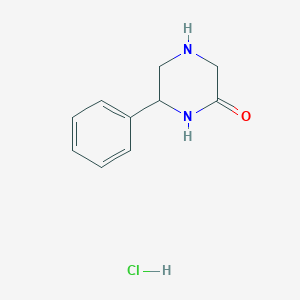

“tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C8H16N2O3 . It has a molecular weight of 188.23 . It is a solid substance that is stored in dry conditions at 2-8°C .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H16N2O3 . The average mass of the molecule is 188.224 Da .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For instance, “tert-Butyl 3-amino-3-oxopropyl (benzyl)carbamate” has been used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides .Physical And Chemical Properties Analysis

“this compound” is a solid substance that is stored in dry conditions at 2-8°C . It has a molecular weight of 188.23 .科学的研究の応用

Aerobic Reactions and Copper Complex Formation

Stoichiometric reactions of 3,5-di-tert-butylcatechol with ammonia lead to the formation of aminophenol compounds. These compounds, in the presence of dioxygen and Cu(II), undergo oxidation and condensation reactions. The resulting Cu(II) complexes exhibit significant ferromagnetic exchange due to the orthogonal alignment of metal and ligand magnetic orbitals, demonstrating the compound's potential in materials science for developing magnetic materials (Speier et al., 1996).

Enantioselective Nitrile Anion Cyclization

A practical asymmetric synthesis approach for N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization has been developed. This method allows for the efficient synthesis of chiral pyrrolidine derivatives, highlighting the compound's utility in the synthesis of enantioenriched molecules for pharmaceutical applications (Chung et al., 2005).

Antibacterial Agent Synthesis

In the quest for new antibacterial agents, a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were synthesized. The variations in substituents demonstrated the importance of the (3S)-3-amino-pyrrolidine group in enhancing the in vitro and in vivo activity, showcasing the role of tert-butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate derivatives in developing new therapeutic agents (Bouzard et al., 1992).

Supramolecular Chemistry and Crystallography

Studies on substituted oxopyrrolidine analogues have provided insights into how weak intermolecular interactions influence the supramolecular arrangement of molecules. Despite lacking strong hydrogen bond donor-acceptor systems, these compounds form intricate supramolecular assemblies, highlighting their significance in the study of crystal engineering and molecular architecture (Samipillai et al., 2016).

Photocatalyzed Amination and Chromone Synthesis

Photoredox catalysis has been applied to the amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This method facilitates the synthesis of 3-aminochromones, illustrating the compound's utility in photocatalyzed transformations for constructing diverse organic molecules (Wang et al., 2022).

Safety and Hazards

将来の方向性

The future directions for “tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate” could involve its use in the synthesis of other compounds or in various chemical reactions. For instance, a related compound, “tert-Butyl 3-amino-3-oxopropyl (benzyl)carbamate”, has been used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . This suggests potential applications in polymer chemistry.

特性

IUPAC Name |

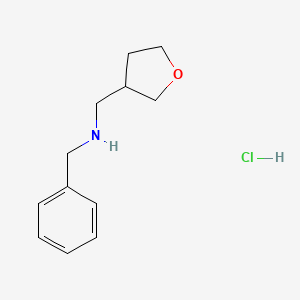

tert-butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(8-14)4-5-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJYNGNAYWSWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinol dihydrochloride](/img/structure/B1486134.png)

![2-(4-Morpholinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486138.png)

![3-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1486143.png)

![N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride](/img/structure/B1486146.png)

![Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1486148.png)

![5-Ethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1486155.png)